![molecular formula C9H9IO4 B8052973 2-Iodo-4,6-dimethoxybenzoic acid](/img/structure/B8052973.png)
2-Iodo-4,6-dimethoxybenzoic acid
Overview
Description
2-Iodo-4,6-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9IO4 and its molecular weight is 308.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Macrolides and Zearalenone : The palladium-catalyzed carbonylation of aryl iodide, similar to 2-Iodo-4,6-dimethoxybenzoic acid, is used in synthesizing the orsellinic acid moiety of macrolides and Zearalenone, highlighting its utility in complex organic synthesis (Takahashi, Nagashima, & Tsuji, 1980).
Crystalline Structure Analysis : The compound's crystalline structure has been analyzed to understand its properties better. For instance, crystals of 2-Iodo-1,3-dimethoxybenzene, a related compound, were obtained and studied, contributing to the understanding of molecular interactions and arrangements (Xue & Qin, 2009).
Antifungal Activity : Compounds like 2,5-Dimethoxybenzoic acid, which share structural similarities with this compound, have been studied for their antifungal activity, indicating potential applications in agriculture and medicine (Lattanzio et al., 1996).
Synthesis of Aromatic Constituents in Antibiotics : The synthesis of polysubstituted aromatic carboxylic acids found in antibiotics like calichemicins is achieved using related compounds. This showcases the role of such chemicals in developing therapeutic agents (Laak & Scharf, 1989).
Radiographic Contrast Agents : Iodinated compounds, such as Triiodobenzoic acid, are used in radiographic contrast agents. The presence of iodine atoms in molecules like this compound suggests potential applications in medical imaging (Spampinato, Abid, & Matheus, 2017).
properties
IUPAC Name |
2-iodo-4,6-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWUCDVWPDFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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